methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate
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Overview
Description
Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate is a synthetic compound known for its antimicrobial properties.
Preparation Methods
The synthesis of Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate involves several steps. The starting materials typically include indole derivatives and thiazolidine-4-one derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like triethylamine. The reaction is carried out under reflux conditions, and the product is purified using techniques such as recrystallization .
Chemical Reactions Analysis
Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced thioxothiazolidine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted indole derivatives.
Scientific Research Applications
Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate has been extensively studied for its antimicrobial properties. It has shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compound has been evaluated for its potential use as an antibacterial and antifungal agent in both in vitro and in silico studies .
Mechanism of Action
The antimicrobial activity of Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate is believed to be due to its ability to inhibit key enzymes in bacterial and fungal cells. Docking studies have suggested that the compound inhibits the enzyme MurB in Escherichia coli, which is essential for cell wall synthesis. Additionally, it has been shown to inhibit 14a-lanosterol demethylase in fungi, disrupting their cell membrane integrity .
Comparison with Similar Compounds
Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate is unique due to its dual antimicrobial activity against both bacteria and fungi. Similar compounds include:
Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate: This compound lacks the fluorine atom and has been studied for its antimicrobial properties.
5,6-difluoro-3-oxo-2,3-dihydro-1H-indene derivatives: These compounds have been explored for their photovoltaic properties but also exhibit some antimicrobial activity.
Properties
Molecular Formula |
C14H9FN2O3S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate |
InChI |
InChI=1S/C14H9FN2O3S2/c1-20-13(19)11-8(5-10-12(18)17-14(21)22-10)7-4-6(15)2-3-9(7)16-11/h2-5,18H,1H3,(H,17,21) |
InChI Key |
GBWAVAUPOYYLNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C1=CC3=C(NC(=S)S3)O)C=C(C=C2)F |
Origin of Product |
United States |
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